Methyl (2R,3R)-1-Boc-2-methylpiperidine-3-carboxylate
Description
Methyl (2R,3R)-1-Boc-2-methylpiperidine-3-carboxylate is a chiral piperidine derivative characterized by:
- Stereochemistry: (2R,3R) configuration, critical for enantioselective applications.
- Functional Groups:
- A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective group for the secondary amine.
- A methyl ester at the 3-position, enhancing solubility and enabling further hydrolysis or transesterification.
- A methyl substituent at the 2-position, influencing steric and electronic properties.
- Molecular Formula: C₁₄H₂₅NO₄ (calculated molecular weight: ~285.35 g/mol).
This compound is primarily used as a chiral intermediate in pharmaceutical synthesis, leveraging its Boc-protected amine for selective reactivity and stability under basic conditions .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-10(11(15)17-5)7-6-8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUJDMACQDCTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the Boc-protected piperidine derivative.
Industrial Production Methods
In industrial settings, the production of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate may involve large-scale flow microreactor systems to ensure high efficiency and yield. The use of continuous flow processes allows for better control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate groups into alcohols or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and analogous piperidine/pyrrolidine derivatives:
Stereochemical and Reactivity Differences
- Target Compound : The (2R,3R) configuration ensures enantiomeric purity, crucial for asymmetric synthesis. The Boc group stabilizes the amine against nucleophilic attack, while the methyl ester allows controlled hydrolysis to carboxylic acids .
- Compound 18 (): The 6-oxo group introduces a ketone, increasing electrophilicity.
- Boc-3-allyl Derivative () : The allyl substituent at the 3-position offers a site for functionalization (e.g., hydroboration or epoxidation), absent in the target compound .
Biological Activity
Methyl (2R,3R)-1-Boc-2-methylpiperidine-3-carboxylate (commonly referred to as Boc-methylpiperidine) is a significant compound in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl group at the 2-position. This structural complexity allows it to serve as a versatile intermediate in organic synthesis.
Biological Activity Overview
The biological activity of Boc-methylpiperidine is primarily associated with its derivatives, which exhibit various pharmacological properties. Key activities include:
- Analgesic Effects : Compounds derived from piperidine structures have shown potential in pain relief.
- Anti-inflammatory Properties : Some derivatives may modulate inflammatory pathways.
- Neuroprotective Effects : Interactions with neurotransmitter systems suggest potential applications in neurodegenerative diseases.
The mechanisms through which Boc-methylpiperidine exerts its biological effects often involve interactions with specific molecular targets such as enzymes and receptors. The following pathways are notable:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms and functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
Comparative Analysis with Related Compounds
To better understand its unique properties, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid | C12H21NO4 | Contains a carboxylic acid group; used as an intermediate in organic synthesis. |
| 1-tert-butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate | C13H23NO4 | Features two carboxylate groups; utilized in medicinal chemistry. |
| 2S,3R-2-methyl-piperidine-3-carboxylic acid | C7H13NO2 | A simpler derivative with fewer functional groups; relevant in biological studies. |
Study on Enzyme Inhibition
A recent study explored the structure-activity relationships of piperidine derivatives as inhibitors of specific enzymes. The research highlighted that modifications to the piperidine structure could enhance inhibitory potency and selectivity against target enzymes such as MenA, which is involved in bacterial cell wall synthesis .
Neuroprotective Applications
Another investigation focused on the neuroprotective effects of piperidine derivatives, including Boc-methylpiperidine. The study demonstrated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
